Navafenterol - 1435519-06-4

Navafenterol

Catalog Number: EVT-276446
CAS Number: 1435519-06-4
Molecular Formula: C38H42N6O6S2
Molecular Weight: 742.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Navafenterol, also known as AZD-8871, is a new chemical entity possessing long-acting effect in a single molecule which presents a novel treatment approach to chronic obstructive pulmonary disease [COPD] and potentially also asthma (in combination with an inhaled corticosteroid [ICS]).
Overview

Navafenterol is a novel pharmacological compound classified as a dual-action bronchodilator, functioning as both a muscarinic acetylcholine receptor antagonist (specifically M3) and a beta-2 adrenergic receptor agonist. This unique combination allows navafenterol to provide effective relief for patients suffering from respiratory conditions such as chronic obstructive pulmonary disease and asthma. The compound was developed by AstraZeneca and has shown promising results in clinical trials, particularly in enhancing airway function and providing bronchoprotection in human airways .

Source and Classification

Navafenterol is derived from a series of compounds designed to target the dual mechanisms of action necessary for effective bronchodilation. It is classified under small molecule drugs with the molecular formula C38H42N6O6S2C_{38}H_{42}N_{6}O_{6}S_{2} and has a CAS registry number of 1435519-06-4. The compound is also known by its developmental code AZD-8871 and is recognized for its potential therapeutic applications in pulmonary diseases .

Synthesis Analysis

Methods

The synthesis of navafenterol involves multiple chemical reactions that integrate various functional groups to achieve its dual pharmacological properties. The detailed synthesis process includes:

  1. Starting Materials: The synthesis begins with appropriate precursors that contain the necessary functional groups required for both muscarinic antagonism and beta-2 agonism.
  2. Reagents: Common reagents used in the synthesis include triethylamine, sodium bicarbonate, and various solvents like tetrahydrofuran .
  3. Reaction Conditions: The reactions are typically conducted under controlled temperatures and may involve techniques such as stirring, refluxing, or vacuum distillation to purify the final product.

Technical Details

Molecular Structure Analysis

Structure

Navafenterol's molecular structure is characterized by its complex arrangement of carbon, nitrogen, oxygen, and sulfur atoms, which contribute to its pharmacological activity. The structure can be represented by its InChIKey: ZNKWRAKPQQZLNX-ZDQHWEPJSA-N.

Data

  • Molecular Weight: Approximately 706.91 g/mol
  • Chemical Formula: C38H42N6O6S2C_{38}H_{42}N_{6}O_{6}S_{2}
  • Structural Features: The molecule features multiple aromatic rings, hydroxyl groups, and a dithiophenylacetate moiety that are crucial for its interaction with biological receptors .
Chemical Reactions Analysis

Reactions

Navafenterol undergoes various chemical reactions during its synthesis and metabolic processing. Key reactions include:

  1. Acylation Reactions: These are essential for introducing acyl groups that enhance receptor binding.
  2. Reduction Reactions: Certain functional groups may require reduction to achieve the desired pharmacological activity.
  3. Dehydration Reactions: These reactions help in forming double bonds that are critical for maintaining structural integrity during receptor interactions .

Technical Details

The specific reaction mechanisms involve nucleophilic attacks on electrophilic centers within the precursor molecules, leading to the formation of navafenterol through careful control of reaction conditions to maximize yield and purity.

Mechanism of Action

Navafenterol exerts its therapeutic effects through dual mechanisms:

  1. Beta-2 Adrenergic Agonism: Activation of beta-2 adrenergic receptors leads to smooth muscle relaxation in the airways, resulting in bronchodilation.
  2. Muscarinic Antagonism: By blocking M3 muscarinic receptors, navafenterol reduces bronchoconstriction caused by acetylcholine release during respiratory distress.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Stable under recommended storage conditions but sensitive to moisture.
  • pH Range: Optimal pH for activity is generally around neutral; extreme pH levels may affect stability and efficacy.

Relevant analyses indicate that navafenterol maintains effective pharmacokinetic properties suitable for inhalation therapies .

Applications

Navafenterol is primarily investigated for its applications in treating respiratory diseases such as:

  • Chronic Obstructive Pulmonary Disease (COPD): Clinical trials have shown significant improvements in lung function metrics among COPD patients treated with navafenterol.
  • Asthma: Its dual-action mechanism provides a comprehensive approach to managing asthma symptoms by alleviating bronchoconstriction effectively.

The ongoing research aims to further elucidate navafenterol's therapeutic potential and optimize its formulation for broader clinical use .

Introduction to Navafenterol: Pharmacological Classification & Therapeutic Context

Dual-Pharmacology Muscarinic Antagonist β2-Agonist (MABA) Classification

Navafenterol (AZD8871/LAS191351) is a novel single-molecule dual-pharmacology agent classified as a long-acting MABA (Muscarinic Antagonist β2-Agonist). It simultaneously inhibits muscarinic receptors (predominantly M3) and stimulates β2-adrenergic receptors in airway smooth muscle. This bifunctionality is achieved through a single chemical entity (molecular formula: C₃₈H₄₂N₆O₆S₂), with a saccharinate salt formulation (CAS: 1648550-37-1) enhancing stability for inhalation delivery [3] [9]. Preclinical profiling confirms high receptor selectivity, with pIC₅₀ values of 9.5 for human M3 receptors and pEC₅₀ of 9.5 for β2-adrenoceptors. Notably, it exhibits 3-6-fold selectivity for β2 over β1/β3 adrenoceptors, minimizing off-target effects [9]. Its kinetic profile shows prolonged M3 receptor occupancy (half-life: 4.97 hours) versus rapid M2 dissociation (half-life: 0.46 hour), favoring bronchodilation over cardiovascular side effects [9].

Table 1: Key Pharmacological Parameters of Navafenterol

ParameterValueBiological Significance
M3 receptor pIC₅₀9.5High antagonistic potency for bronchodilation
β2 receptor pEC₅₀9.5Potent agonist activity for airway relaxation
M3 vs. M2 kinetic selectivity10.8-foldReduced cardiac risk (M2 mediates bradycardia)
β2 vs. β1 selectivity3-foldLower tachycardia potential

Historical Development of Long-Acting Bronchodilators in Respiratory Therapeutics

The evolution of bronchodilators for COPD has progressed from short-acting monotherapies (e.g., ipratropium) to long-acting combinations. LAMAs (e.g., tiotropium) and LABAs (e.g., indacaterol) became foundational due to their sustained 24-hour effects. However, combining distinct molecules posed challenges in pharmacokinetic synchronization and inhaler co-formulation. The advent of fixed-dose LAMA/LABA combinations (e.g., umeclidinium/vilanterol [UMEC/VI]) demonstrated superior bronchodilation to monotherapies, establishing dual pharmacology as a gold standard for moderate-severe COPD [1] [7]. MABAs emerged as the next innovation, aiming to consolidate dual mechanisms into one molecule. Navafenterol represents this class, designed to deliver fixed receptor activity ratios in all lung regions, simplify drug development, and enable future triple therapies with inhaled corticosteroids [1] [7].

Mechanistic Rationale for Dual Pharmacology in Chronic Obstructive Pulmonary Disease (COPD)

COPD pathophysiology involves cholinergic hyperresponsiveness (driving bronchoconstriction) and reduced β-adrenergic responsiveness (limiting endogenous bronchodilation). Monotherapies incompletely address this imbalance. Navafenterol’s dual mechanism provides complementary and synergistic relaxation of airway smooth muscle:

  • Muscarinic antagonism blocks acetylcholine-induced contraction via M3 receptor inhibition.
  • β2-agonism enhances cAMP production, promoting smooth muscle relaxation and counteracting inflammation [5] [7].Preclinical models confirm synergy: In human precision-cut lung slices (hPCLS), navafenterol pre-treatment significantly attenuated histamine-induced bronchoconstriction via β2-agonism (reversed by propranolol) [5]. This bifunctional activity translates to sustained ≥24-hour bronchodilation in clinical studies, addressing COPD’s persistent airflow limitation more effectively than single-pathway agents [1] [10].

Properties

CAS Number

1435519-06-4

Product Name

Navafenterol

IUPAC Name

[4-[3-[5-[[[(2R)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]methyl]benzotriazol-1-yl]propyl-methylamino]cyclohexyl] 2-hydroxy-2,2-dithiophen-2-ylacetate

Molecular Formula

C38H42N6O6S2

Molecular Weight

742.9 g/mol

InChI

InChI=1S/C38H42N6O6S2/c1-43(25-8-10-26(11-9-25)50-37(48)38(49,33-5-2-19-51-33)34-6-3-20-52-34)17-4-18-44-30-14-7-24(21-29(30)41-42-44)22-39-23-32(46)27-12-15-31(45)36-28(27)13-16-35(47)40-36/h2-3,5-7,12-16,19-21,25-26,32,39,45-46,49H,4,8-11,17-18,22-23H2,1H3,(H,40,47)/t25?,26?,32-/m0/s1

InChI Key

ZNKWRAKPQQZLNX-FFJARJNZSA-N

SMILES

CN(CCCN1C2=C(C=C(C=C2)CNCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)N=N1)C5CCC(CC5)OC(=O)C(C6=CC=CS6)(C7=CC=CS7)O

Solubility

Soluble in DMSO

Synonyms

AZD-8871; AZD 8871; AZD8871; LAS-191351; LAS 191351; LAS191351; Navafenterol

Canonical SMILES

CN(CCCN1C2=C(C=C(C=C2)CNCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)N=N1)C5CCC(CC5)OC(=O)C(C6=CC=CS6)(C7=CC=CS7)O

Isomeric SMILES

CN(CCCN1C2=C(C=C(C=C2)CNC[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)O)O)N=N1)C5CCC(CC5)OC(=O)C(C6=CC=CS6)(C7=CC=CS7)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.